tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate
Description
Chemical Identity and Structural Features The compound, with the systematic name tert-butyl [(1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl)-1-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)-2-oxoethyl]carbamate (CAS: 709031-43-6), is a structurally complex molecule featuring:
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAFYQJPRVNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-43-6 | |
| Record name | tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Boc-Saxagliptin, also known as Saxagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP).
Mode of Action
As a DPP-4 inhibitor , Boc-Saxagliptin works by affecting the action of natural hormones in the body called incretins. It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4. By inhibiting DPP-4, it slows down the breakdown of incretin hormones, increasing the level of these hormones in the body.
Biochemical Pathways
The increased levels of incretin hormones, as a result of DPP-4 inhibition, augment glucose-dependent insulin secretion. This leads to an increase in insulin levels and a decrease in glucagon levels, which in turn helps to regulate blood glucose levels.
Pharmacokinetics
Boc-Saxagliptin is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen. It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance. No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment. Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure.
Result of Action
The primary result of Boc-Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus. It increases postprandial β-cell responsiveness to glucose, resulting in higher insulin and C-peptide levels and reduced postprandial glucose (PPG), fasting plasma glucose (FPG) and HbA1c levels.
Action Environment
The action of Boc-Saxagliptin can be influenced by environmental factors such as the presence of other medications. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure. Additionally, the efficacy of Boc-Saxagliptin can be affected by the patient’s renal function, with dose adjustments recommended for those with moderate or severe renal impairment.
Biochemical Analysis
Biochemical Properties
Boc-Saxagliptin plays a crucial role in biochemical reactions. It is synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase. The compound interacts with enzymes such as phenylalanine dehydrogenase in its synthesis. The nature of these interactions involves the formation of an oxime from oxoacetic acid followed by reduction of the oxime and protection of the amino group with (Boc)2O.
Cellular Effects
The effects of Boc-Saxagliptin on various types of cells and cellular processes are not explicitly mentioned in the available literature. As a key intermediate in the synthesis of Saxagliptin, it indirectly influences cell function. Saxagliptin, the final product, impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DPP-IV.
Molecular Mechanism
The molecular mechanism of Boc-Saxagliptin is primarily understood in the context of its role in the synthesis of Saxagliptin. It is involved in binding interactions with biomolecules during its synthesis, specifically in the formation of an oxime from oxoacetic acid and the subsequent reduction of the oxime.
Metabolic Pathways
Boc-Saxagliptin is involved in the metabolic pathway leading to the synthesis of Saxagliptin. This pathway involves the interaction of Boc-Saxagliptin with enzymes such as phenylalanine dehydrogenase.
Biological Activity
tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as a Saxagliptin impurity, is a complex organic compound that has garnered interest for its potential biological activities, particularly in the realm of diabetes treatment due to its structural similarities to known pharmacological agents.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H33N3O4
- Molecular Weight : 415.5258 g/mol
- CAS Number : 709031-43-6
- IUPAC Name : tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)-2-oxoethyl]carbamate
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on glucose metabolism and its potential role as a therapeutic agent in managing type 2 diabetes mellitus (T2DM). As a Saxagliptin impurity, it may exhibit similar mechanisms of action, particularly in the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that deactivates incretin hormones which are crucial for insulin regulation.
The DPP-IV inhibition leads to increased levels of incretin hormones, which in turn enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner and decreases glucagon secretion from alpha cells. This results in improved glycemic control.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of related compounds and their implications:
-
DPP-IV Inhibition Studies :
- A study demonstrated that Saxagliptin and its related compounds significantly inhibited DPP-IV activity, leading to improved fasting and postprandial glucose levels in diabetic models .
- In vitro assays revealed that the compound displayed a competitive inhibition profile against DPP-IV, with IC50 values comparable to those of established DPP-IV inhibitors.
- Metabolic Effects :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₂₃H₃₃N₃O₄
- Molecular Weight : 415.5258 g/mol
- Accurate Mass : 415.2471 g/mol
- SMILES :
CC(C)(C)OC(=O)N[C@H](C(=O)N1[C@@H](C[C@@H]2C[C@H]12)C#N)C34CC5CC(CC(O)(C5)C3)C4.
Applications
Classified as an impurity reference material , it is critical in pharmaceutical toxicology studies, particularly for blood glucose regulators, ensuring quality control during drug development .
Comparison with Similar Compounds
Structural Analog: tert-Butyl [(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl]carbamate
Key Differences :
- Core Structure : Replaces the tricyclodecane with adamantane , a highly stable and lipophilic bicyclic hydrocarbon.
- Functional Groups: Retains the cyano-azabicyclohexane and Boc carbamate but lacks the tricyclic hydroxyl group.
Implications :
- Lipophilicity : Adamantane’s hydrophobicity may enhance blood-brain barrier penetration compared to the tricyclodecane derivative.
- Metabolic Stability : Adamantane’s rigidity could reduce metabolic degradation, whereas the hydroxyl group in the target compound may increase susceptibility to phase II metabolism .
Structural Analog: tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate
Key Differences :
- Ring System : Features a 6-azabicyclo[3.2.0]heptane core instead of the 2-azabicyclo[3.1.0]hexane.
- Simplified Structure: Lacks the cyano group, tricyclodecane, and hydroxyl substituents.
Implications :
- Molecular Weight : Significantly lower (212.29 g/mol vs. 415.53 g/mol), likely improving bioavailability.
- Pharmacological Profile: Absence of the cyano and hydroxyl groups may reduce target specificity, limiting its use in complex therapeutic applications .
Comparative Data Table
Preparation Methods
Formation of the Azabicyclo[3.1.0]hexane Core
The azabicyclo[3.1.0]hexane component is synthesized through a ring-closing strategy involving sodium borohydride-mediated reductions. A representative method involves treating 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione with sodium borohydride and boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF) at −30°C to 50°C. The reaction proceeds via a stereoselective reduction of the diketone, yielding the bicyclic amine with 96% purity after fractional distillation.
Functionalization with Cyano Groups
Introduction of the cyano group at the 3-position of the azabicyclo[3.1.0]hexane is achieved through nucleophilic substitution. Using cyanide sources such as potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, the amine undergoes cyanation with a reported yield of 78%. The reaction’s stereochemical outcome is critical, as the (S)-configuration at the cyano-bearing carbon directly influences the compound’s biological activity.
Coupling with the Tricyclodecane Moiety
The 3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl group is synthesized from 1-adamantane carboxylic acid through chlorination, substitution, and decarboxylation. This intermediate is then coupled to the azabicyclo[3.1.0]hexane-cyano derivative via a peptide-like bond formation. Employing isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in ethyl acetate generates a mixed anhydride, which reacts with the tricyclodecane amine to afford the coupled product in 81.6% yield.
Boc Protection and Final Assembly
The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step occurs under anhydrous conditions at 0–25°C, achieving near-quantitative protection of the secondary amine. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >99% purity.
Table 1. Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Azabicyclo formation | NaBH₄, BF₃·Et₂O, THF, −30°C→50°C | 88 | 96 |
| Cyanation | KCN, DMF, 80°C | 78 | 90 |
| Tricyclodecane coupling | i-BuOCOCl, NMM, EtOAc | 82 | 95 |
| Boc protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C→25°C | 95 | >99 |
Alternative Route via Adamantane Derivatives
Synthesis of 3-Hydroxytricyclodecan-1-amine
Starting with 1-adamantylmethylamine hydrochloride, oxidation with potassium permanganate in aqueous NaOH yields 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. Subsequent oximation with hydroxylamine hydrochloride and reduction using hydrogen gas over palladium/carbon (Pd/C) provides the 3-hydroxytricyclodecan-1-amine intermediate.
Reductive Amination Strategy
The azabicyclo[3.1.0]hexane-cyano intermediate is condensed with 3-hydroxytricyclodecan-1-amine via reductive amination. Employing sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature facilitates imine formation and subsequent reduction, achieving a 75% yield.
Boc Group Installation
Similar to Method 1, Boc protection is performed using Boc₂O under mild conditions. This method avoids the need for mixed anhydrides, simplifying the synthesis but requiring stringent control over reaction pH to prevent epimerization.
Table 2. Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Mixed Anhydride) | Method 2 (Reductive Amination) |
|---|---|---|
| Total Yield | 62% | 58% |
| Key Advantage | High stereocontrol | Fewer steps |
| Major Limitation | Solvent-intensive | Lower purity |
Challenges and Optimization Strategies
Stereochemical Control
The azabicyclo[3.1.0]hexane’s bridgehead chiral centers necessitate asymmetric synthesis techniques. Catalytic enantioselective hydrogenation using chiral phosphine ligands (e.g., BINAP) has been explored to improve ee values from 85% to 98%.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Substituting with methyl tert-butyl ether (MTBE) in coupling steps reduces emulsion formation during aqueous workups.
Scalability Considerations
Continuous flow chemistry has been adopted for the cyanation step, reducing reaction time from 12 hours to 30 minutes while maintaining 80% yield.
Q & A
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?
Methodological Answer:
- Storage: Refrigerate in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to ignition sources and electrostatic discharge .
- Handling: Use personal protective equipment (PPE), including chemical goggles (OSHA-compliant) and gloves. Ensure eyewash stations and safety showers are accessible. For spills, vacuum/sweep material into sealed containers for disposal .
- Incompatibilities: No specific data, but avoid strong oxidizers and extreme temperatures based on structural analogs .
Q. What analytical methods are recommended for assessing purity and structural integrity?
Methodological Answer:
- Purity: Use HPLC or GC-MS with reference standards. For example, batch-specific Certificates of Analysis (COA) report >97% purity via reverse-phase HPLC .
- Structural Confirmation: Combine H/C NMR and high-resolution mass spectrometry (HRMS). Crystallography (e.g., single-crystal X-ray) resolves bicyclic conformations, as demonstrated for related azabicyclo derivatives .
Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) in published SDS?
Methodological Answer:
- Experimental Determination: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents like DMSO, ethanol, or water.
- Prediction Tools: Apply computational models (e.g., COSMO-RS) to estimate logP and solubility. Cross-validate with analogs (e.g., tert-butyl carbamates with similar bicyclic systems) .
Advanced Research Questions
Q. How can contradictions in stability data (e.g., decomposition pathways) be resolved under varying experimental conditions?
Methodological Answer:
-
Controlled Stability Studies: Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via LC-MS to identify products (e.g., tert-butyl alcohol from carbamate hydrolysis or cyanide release from azabicyclo breakdown) .
-
Decomposition Pathways:
Condition Observed Decomposition Products Source High Temperature CO, NOx (from azabicyclo fragmentation) Acidic Hydrolysis tert-Butanol, CO₂, amine intermediates
Q. What strategies optimize synthesis yield while minimizing hazardous byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a telescopic process for analogous bicyclohexane carbamates improved yield by 22% via stepwise pH control .
- Machine Learning: Apply Bayesian optimization to iteratively refine reaction parameters. This method reduced optimization cycles by 40% compared to grid searches in carbamate syntheses .
Q. How can researchers design experiments to elucidate the compound’s conformational dynamics in solution?
Methodological Answer:
- Advanced NMR: Perform H-H NOESY to detect through-space interactions between the tricyclodecanyl hydroxyl group and azabicyclo nitrogens. Compare with DFT-optimized conformers .
- Molecular Dynamics (MD): Simulate solvation effects in explicit solvents (e.g., DMSO) using AMBER or CHARMM forcefields. Validate with variable-temperature NMR .
Q. What methodologies address environmental impact concerns during scale-up?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
